N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methoxyphenyl group and a tetrahydroquinoxalinone moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro-Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a chloro-methoxyphenyl halide reacts with an amine or other nucleophile.
Acetylation: The final step may involve the acetylation of the intermediate to form the acetamide.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential antimicrobial, anticancer, and anti-inflammatory activities. Research may focus on evaluating the biological activity of this compound in various assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets such as enzymes and receptors can be studied to understand its therapeutic potential.
Industry
Industrially, such compounds may find applications in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: can be compared with other acetamides and quinoxaline derivatives.
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the tetrahydroquinoxalinone moiety.
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Lacks the chloro-methoxyphenyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-15-7-6-10(8-11(15)18)19-16(22)9-14-17(23)21-13-5-3-2-4-12(13)20-14/h2-8,14,20H,9H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOMIZBVHBRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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